2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol
Description
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is an ethanolamine derivative featuring a 4-methoxyphenyl-substituted ethylamine moiety. Its molecular formula is C₁₁H₁₇NO₂ (molecular weight: 195.26 g/mol), characterized by a secondary amine group linked to a 1-(4-methoxyphenyl)ethyl substituent and a hydroxyl-bearing ethanol backbone.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C11H17NO2/c1-9(12-7-8-13)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
PZDSISDTFSUXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylacetone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound exhibits potential as a dopamine transporter (DAT) inhibitor, which is significant for treating conditions like addiction and depression. Its inhibition of DAT suggests a mechanism that could modulate dopamine levels in the brain.
- Case Study : A study demonstrated that analogs of this compound effectively inhibit DAT with an IC50 value of 19.7 nM, indicating strong binding affinity compared to serotonin transporter (SERT) interactions .
-
Anticancer Research :
- Preliminary research indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Data Table :
Application Area Description Anticancer Research Potential for inhibiting cancer cell proliferation Neuropharmacology Interaction with neurotransmitter systems
Organic Synthesis
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol serves as an intermediate in various chemical reactions. Its structure allows for diverse modifications, which can lead to the synthesis of new compounds with potential therapeutic effects.
- Types of Reactions :
- Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : Reduction can yield corresponding alcohols or amines with agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Similar Compounds
| Compound Name | Structure Characteristics |
|---|---|
| Benzenemethanol, α-ethyl-4-methoxy | Similar methoxyphenyl group |
| 1-(4-Methoxyphenyl)-1-propanol | Lacks amino and butynol components |
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the ethylaminoethanol backbone facilitates the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethanolamine Derivatives
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol (C₁₀H₁₅NO₂)
- Molecular Weight : 181.23 g/mol
- Key Features: A methylamino group replaces the 1-(4-methoxyphenyl)ethyl substituent, resulting in a simpler structure.
- Properties : Reported as a stable powder stored at room temperature (RT) .
- Relevance: The methylamino group may enhance metabolic stability compared to bulkier substituents, though this requires pharmacological validation.
2-Amino-1-(4-methoxyphenyl)ethanol (C₉H₁₃NO₂)
- Molecular Weight : 167.21 g/mol
- Key Features: Lacks the ethylamino side chain, featuring only a primary amine and 4-methoxyphenyl group.
- Relevance : Simplicity may facilitate synthesis but reduce target specificity compared to branched derivatives.
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol (C₁₁H₁₇NO)
Aryl-Substituted Ethanol Derivatives
2-(4-Methoxyphenyl)-1-phenylethanol (C₁₅H₁₆O₂)
- Molecular Weight : 228.29 g/mol
- Key Features: Contains two aromatic rings (4-methoxyphenyl and phenyl) but lacks an amino group.
- Relevance: Highlights the role of amino groups in conferring biological activity, as seen in β-agonists like phenethanolamine derivatives .
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (C₉H₁₃ClFNO)
- Molecular Weight : 205.66 g/mol
- Key Features: Fluorine substitution on the phenyl ring and a methylamino group.
- Relevance : Demonstrates how halogenation impacts electronic properties and binding affinity.
Complex Derivatives with Cyclic Moieties
Venlafaxine Hydrochloride Impurity H (C₂₄H₃₁NO₃)
- Molecular Weight : 381.51 g/mol
- Key Features: Cyclohexanol ring fused with 4-methoxyphenyl and ethylamino groups.
- Relevance : Illustrates the incorporation of cyclic systems to modulate pharmacokinetics.
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (C₁₈H₂₇NO₂)
- Molecular Weight : 289.42 g/mol
- Key Features: Combines cyclohexanol and dimethylamino groups with a 4-methoxyphenyl substituent.
- Properties: Potential CNS applications due to structural similarity to antidepressants .
- Relevance : Highlights the trade-off between molecular complexity and synthetic feasibility.
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: Bulkier substituents (e.g., 1-(4-methoxyphenyl)ethyl) may enhance receptor binding but reduce solubility, whereas simpler groups (methylamino) improve stability .
- Biological Relevance : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show promise in CNS drug development, mirroring trends in β-agonist design .
- Synthetic Challenges : Complex derivatives like Venlafaxine impurities require multi-step synthesis, highlighting trade-offs between activity and manufacturability .
Biological Activity
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol, also referred to as a phenethylamine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a methoxy group on the phenyl ring, which is significant for its interaction with various biological targets, potentially influencing pathways related to cell growth, survival, and inflammation.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- A methoxyphenyl group that enhances lipophilicity and receptor binding.
- An ethylamino backbone that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a crucial role in regulating cellular processes such as growth and apoptosis. This inhibition may lead to therapeutic effects in cancer treatment by slowing tumor proliferation and promoting apoptosis in malignant cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines. For example, treatment with this compound has been shown to induce apoptosis through the activation of caspase pathways and reduction of proliferating cell nuclear antigen (PCNA) levels .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15 | Inhibition of PI3Kδ pathway |
| MV4-11 (Leukemia) | 12 | Reduction of PCNA levels |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Its structural features suggest potential interactions with inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on K562 Cells : A study demonstrated that treatment with this compound at concentrations of 10 µM resulted in significant apoptosis induction after 48 hours, as evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP) .
- MCF-7 Breast Cancer Model : Another investigation reported that this compound inhibited cell proliferation significantly in MCF-7 cells, suggesting its potential as a therapeutic agent against breast cancer by targeting key survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
